molecular formula C13H14ClFO B1324785 4-Chloro-2-fluorophenyl cyclohexyl ketone CAS No. 898769-39-6

4-Chloro-2-fluorophenyl cyclohexyl ketone

Cat. No. B1324785
M. Wt: 240.7 g/mol
InChI Key: LICGCLBTRKIORN-UHFFFAOYSA-N
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Description

“4-Chloro-2-fluorophenyl cyclohexyl ketone” is an organic compound with the molecular formula C13H14ClFO . It is used in the field of organic synthesis .


Molecular Structure Analysis

The molecular weight of “4-Chloro-2-fluorophenyl cyclohexyl ketone” is 240.7 g/mol . The exact structure would require more specific information such as a CAS number or InChI key, which are not provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2-fluorophenyl cyclohexyl ketone” are not fully detailed in the search results . For a complete analysis, more specific information such as melting point, boiling point, density, and solubility would be needed.

Scientific Research Applications

Synthesis and Derivatives

  • A study by Moghimi et al. (2014) discusses the synthesis of ketamine derivatives, specifically fluoroketamine, a novel derivative synthesized from starting fluorobenzonitrile. This synthesis process includes a multi-step reaction involving Grignard reagent, bromination, and thermal rearrangement reactions, ultimately forming a water-soluble HCl salt of fluoroketamine (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).

  • Patrick, Agboka, and Gorrell (2008) explored the Heck reaction with 3-fluoro-3-buten-2-one, prepared from fluorochlorocyclopropane. This reaction, catalyzed by Pd(OAc)2, produces Z-3-fluorobenzalacetones, demonstrating the potential of fluorinated ketones in organic synthesis (Patrick, Agboka, & Gorrell, 2008).

  • Luo et al. (2022) identified a chemical precursor of 2-fluorodeschloroketamine, contributing to the understanding of chemical structures and pathways in fluorinated ketone synthesis (Luo et al., 2022).

Chemical Reactions and Properties

  • Kobayashi et al. (2003) presented a study on the Baeyer–Villiger oxidation of α-fluorinated ketones, which highlights the reactivity of fluorinated ketones and their potential in synthesizing α-fluorinated esters (Kobayashi, Tanaka, Amii, & Uneyama, 2003).

  • Singh, Agarwal, and Awasthi (2011) examined the crystal structure of a chlorofluorophenyl compound, contributing to the understanding of molecular geometry and intermolecular interactions in fluorinated ketones (Singh, Agarwal, & Awasthi, 2011).

  • Mete, Gul, and Kazaz (2007) synthesized phenethylamino propanone hydrochlorides, including fluorinated derivatives, showcasing the diverse chemical applications of fluorinated ketones (Mete, Gul, & Kazaz, 2007).

Analytical and Detection Applications

  • Cox, Müller, and Swager (2011) developed thin films for selective detection of cyclic ketones, such as cyclohexanone, demonstrating the potential use of fluorinated ketones in materials science and sensor technology (Cox, Müller, & Swager, 2011).

  • Shiloni, Fallek, and Portnoy (2017) investigated the Robinson annulation process involving ketones, contributing to the development of fluorogenic assays for catalyst screening, relevant in chemical analysis and synthesis (Shiloni, Fallek, & Portnoy, 2017).

  • Gadzhili et al. (2005) explored the reaction of chlorohalopropenyl ketones with β-aminocrotonic acid ethyl ester, which could offer insights into the reactivity and potential applications of similar fluorinated compounds (Gadzhili, Aliev, Nadzhafova, & Ibragimov, 2005).

Safety And Hazards

“4-Chloro-2-fluorophenyl cyclohexyl ketone” should be handled with care. Safety precautions include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICGCLBTRKIORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642606
Record name (4-Chloro-2-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluorophenyl cyclohexyl ketone

CAS RN

898769-39-6
Record name (4-Chloro-2-fluorophenyl)cyclohexylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-39-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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